![molecular formula C11H14N2O B009689 5-Butyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103853-61-8](/img/structure/B9689.png)
5-Butyl-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1,3-dihydro-benzoimidazol-2-one: is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of 5-Butyl-1,3-dihydro-benzoimidazol-2-one consists of a benzimidazole core with a butyl group attached at the 5-position, which can influence its chemical and biological properties.
Méthodes De Préparation
The synthesis of 5-Butyl-1,3-dihydro-benzoimidazol-2-one typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . One common method involves the reaction of ortho-phenylenediamine with butyraldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
5-Butyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Applications De Recherche Scientifique
5-Butyl-1,3-dihydro-benzoimidazol-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts microtubule formation and affects cell division . This mechanism is particularly relevant in the context of anticancer activity, where the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the presence of the butyl group at the 5-position may influence the compound’s binding affinity and selectivity for its molecular targets .
Comparaison Avec Des Composés Similaires
5-Butyl-1,3-dihydro-benzoimidazol-2-one can be compared with other similar benzimidazole derivatives:
5-Benzoyl-1,3-dihydro-benzoimidazol-2-one: This compound has a benzoyl group instead of a butyl group, which can affect its chemical reactivity and biological activity.
5-Chloro-1,3-dihydro-benzoimidazol-2-one: The presence of a chloro group can enhance the compound’s antimicrobial properties but may also influence its toxicity.
5-Hydroxy-1,3-dihydro-benzoimidazol-2-one: The hydroxy group can increase the compound’s solubility and potential for hydrogen bonding interactions.
The uniqueness of 5-Butyl-1,3-dihydro-benzoimidazol-2-one lies in its specific substitution pattern, which can modulate its chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
103853-61-8 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-butyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-8-5-6-9-10(7-8)13-11(14)12-9/h5-7H,2-4H2,1H3,(H2,12,13,14) |
Clé InChI |
OJTWVPNNPIRVCX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
SMILES canonique |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
Synonymes |
2-Benzimidazolinone,5-butyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


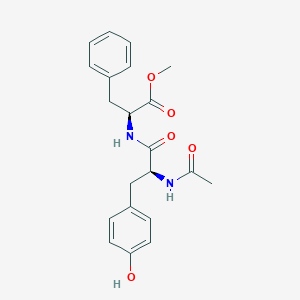
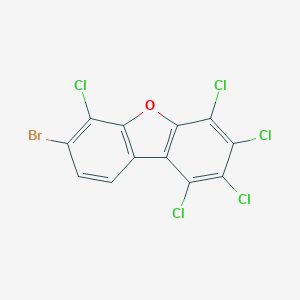
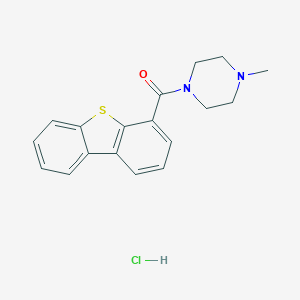


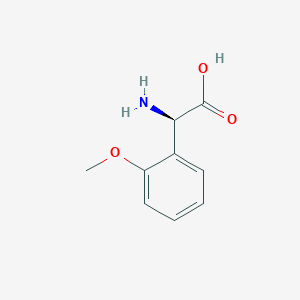
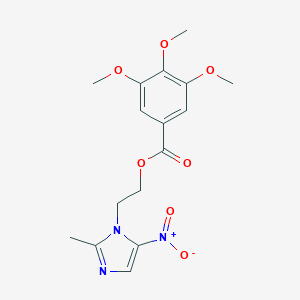
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
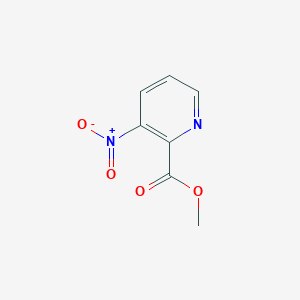
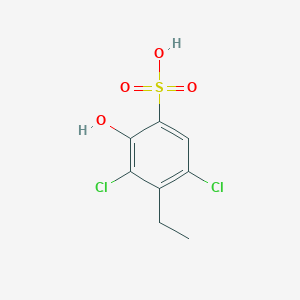
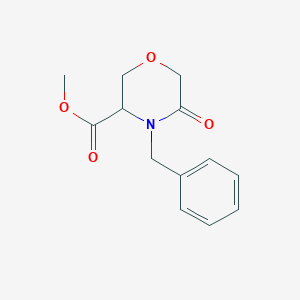
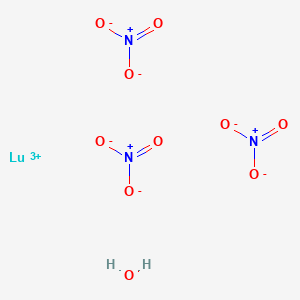
![1-methyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B9634.png)
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
